molecular formula C8H14O2 B153249 Ethyl 2,2-dimethylbut-3-enoate CAS No. 58544-20-0

Ethyl 2,2-dimethylbut-3-enoate

Cat. No. B153249
CAS RN: 58544-20-0
M. Wt: 142.2 g/mol
InChI Key: QXPBUEMBEQQXKU-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylbut-3-enoate is a chemical compound with the molecular formula C7H12O2 . It is used in scientific research and development .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-dimethylbut-3-enoate consists of a carbon backbone with an ethyl ester functional group . The molecular weight of this compound is 128.1690 .

Scientific Research Applications

Synthesis and Transformations

Ethyl 2,2-dimethylbut-3-enoate is involved in various synthesis and transformation processes. For instance, it reacts with 2,2-Dimethyloxane-4-carbaldehyde and ethyl cyanoacetate, leading to the formation of different compounds through various reactions (Harutyunyan et al., 2017). Additionally, its transformation into different esters and nitriles through chemical reactions has been studied, showing its versatility in organic synthesis (Pomeisl et al., 2007).

Crystal Structure Analysis

Ethyl 2,2-dimethylbut-3-enoate also plays a role in the study of crystal structures. Research has focused on understanding the crystal packing of its derivatives, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which exhibit rare nonhydrogen bonding interactions (Zhang et al., 2011).

Hydrogenation and Chemical Modification

The compound is used in hydrogenation processes, where its derivatives undergo sequential hydrogenation to form products like ethyl 2-hydroxy-4-arylbutyrate. This process is sensitive to reaction temperature, showcasing its application in controlled chemical modifications (Meng et al., 2008).

Photochemical Synthesis

In the field of photochemistry, ethyl 2,2-dimethylbut-3-enoate derivatives are used in the synthesis of potential pyrethroid components, utilizing photochemical reactions like the aza-di-π-methane rearrangement (Armesto et al., 1990).

Electrochemical Reduction

The electrochemical reduction of this compound's derivatives, such as ethyl 2-bromo-3-(propargyloxy)propanoate, at vitreous carbon cathodes in dimethylformamide, has been studied. This research helps understand the mechanistic aspects of electrochemical processes in organic compounds (Esteves et al., 2003).

Antimicrobial Activity

In medicinal chemistry, derivatives of ethyl 2,2-dimethylbut-3-enoate, such as ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and evaluated for their antimicrobial properties, indicating its potential in developing new antibacterial agents (Chandrakantha et al., 2011).

Fragrance Ingredient Safety Assessment

It's also noteworthy in the context of safety assessment for fragrance ingredients, as similar compounds like ethyl (E)hex-3-enoate have been evaluated for various toxicological endpoints, contributing to understanding the safety profile of related esters (Api et al., 2020).

Synthesis of Heterocyclic Systems

Ethyl 2,2-dimethylbut-3-enoate and its derivatives are instrumental in the synthesis of various heterocyclic systems, demonstrating its role in the creation of complex organic molecules with potential applications in pharmaceuticals and materials science (Malzogu et al., 2000).

Safety And Hazards

Ethyl 2,2-dimethylbut-3-enoate should be handled with care. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 2,2-dimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPBUEMBEQQXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322785
Record name ethyl 2,2-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethylbut-3-enoate

CAS RN

58544-20-0
Record name 58544-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,2-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Fujii, S Gallarati, C Corminboeuf… - Journal of the …, 2022 - ACS Publications
Benzocyclobutenes (BCBs) are highly valuable compounds in organic synthesis, medicinal chemistry, and materials science. However, catalytic modular synthesis of functionalized …
Number of citations: 7 pubs.acs.org
RA Fernandes, MB Halle - Asian Journal of Organic Chemistry, 2013 - Wiley Online Library
A total synthesis of both spiroketal diastereomers of the reported structure of cephalosporolide H is accomplished in 12 steps and 9 % overall yield. The key steps involve Keck’s …
Number of citations: 23 onlinelibrary.wiley.com
CN Kona - 2014 - dspace.ncl.res.in
During the last decade, gold-complexes enabled organic synthesis with a remarkable reactivity along with the ability to catalyse diverse organic transformations. 17 Amongst them, the …
Number of citations: 0 dspace.ncl.res.in
D Antermite, JA Bull - Synthesis, 2019 - thieme-connect.com
Synthetic methods that can readily access saturated heterocycles with different substitution patterns and with control of stereo- and regiochemistry are of huge potential value in the …
Number of citations: 45 www.thieme-connect.com
DB Bigley, CL Fetter - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
JCS Perkin I1 Page 1 122 JCS Perkin I1 Studies in Decarboxylation. Part 12.l A Concerted Mechanism for the Gas-phase Pyrolysis of Cyclopropylacetic Acids By David B. Bigley * and …
Number of citations: 5 pubs.rsc.org

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